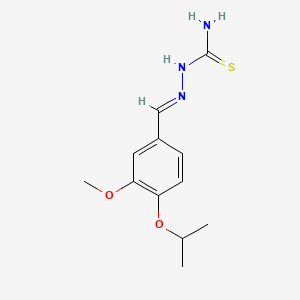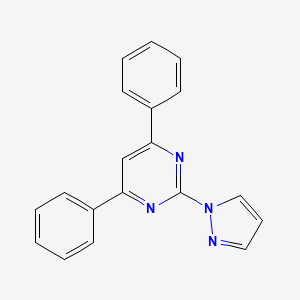![molecular formula C21H24N2O3S B5513515 2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)
2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspiro[4.5]decanone derivatives often involves strategies such as cycloaddition reactions, as demonstrated by Farag et al. (2008), who synthesized 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives (Farag, Elkholy, & Ali, 2008). Similarly, Pardali et al. (2021) developed a cost-effective synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the versatility and accessibility of such spirocyclic compounds (Pardali, Katsamakas, Giannakopoulou, & Zoidis, 2021).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives, including the conformation of the furan and cyclohexane rings, is crucial for their chemical and biological properties. Wang et al. (2011) studied the crystal structure of a related compound, revealing its complex conformation and the arrangement of its constituent rings (Wang, Zong-Chen, et al., 2011).
Chemical Reactions and Properties
Diazaspirodecanones undergo various chemical reactions, including cyclization and cycloaddition, which are pivotal for their synthesis and functionalization. Chiaroni et al. (2000) described the [3+2] cycloaddition of methylenelactams with nitrones, leading to 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing the reactivity of these systems (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Physical Properties Analysis
The physical properties of diazaspirodecanones, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The work by Wang et al. (2011) provides insight into these aspects through the determination of the crystal structure of a related compound (Wang, Zong-Chen, et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of diazaspirodecanones are essential for their application in synthesis and potential biological activities. The studies by Farag et al. (2008) and Pardali et al. (2021) highlight the synthetic accessibility and the potential for further functionalization of these compounds, which is crucial for their application in medicinal chemistry and other fields (Farag, Elkholy, & Ali, 2008); (Pardali, Katsamakas, Giannakopoulou, & Zoidis, 2021).
科学的研究の応用
Regioselective Synthesis and Structural Analysis
A study detailed the regioselective synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, closely related to the compound , through cycloaddition reactions. These derivatives underwent further reactions to form pyrazolecarbohydrazide derivatives, leading to 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives. Molecular mechanics energy minimization techniques were employed to analyze the structural parameters of these compounds, indicating potential for diverse chemical and pharmacological applications (Farag, Elkholy, & Ali, 2008).
Cycloaddition Reactions for Derivative Formation
Another research focused on the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from [3+2] cycloaddition of methylenelactams with nitrones. This study highlights the stereochemical aspects of such reactions and the potential for generating structurally diverse spirocyclic derivatives, which could have implications for the development of novel chemical entities with therapeutic relevance (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Antihypertensive Activity Screening
A publication explored the synthesis and screening of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity. This research underscores the compound's relevance in medicinal chemistry, particularly in the search for new antihypertensive agents, demonstrating the broader impact of spirocyclic compounds in drug discovery (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
Crystal Structure Determination
The crystal structure of related spirocyclic compounds has been determined, providing insights into their molecular geometry and potential interactions in biological systems. Such structural analyses are crucial for understanding the physicochemical properties of these compounds and their interactions with biological targets (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
Anticancer and Antidiabetic Activities
Research on spirothiazolidines analogs, which share structural similarities with the compound , has shown significant anticancer and antidiabetic activities. This highlights the potential of spirocyclic compounds in the development of novel therapeutics for treating various diseases, underlining the importance of these structures in medicinal chemistry (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
作用機序
Simufilam binds to filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton. Filamin has been claimed to stabilize the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which has been reported to trigger tau phosphorylation and synaptic dysfunction in some experimental systems . Preclinical studies suggest that PTI-125 prevents and reverses the binding of Aβ42 to α7nAChR .
将来の方向性
特性
IUPAC Name |
2-methyl-8-[5-(phenylsulfanylmethyl)furan-2-carbonyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-22-15-21(13-19(22)24)9-11-23(12-10-21)20(25)18-8-7-16(26-18)14-27-17-5-3-2-4-6-17/h2-8H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGLPPBYPZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)
![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)
![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)
![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)



![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)
![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)
![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)